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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493

Introduction

4-Bromo-N-methylbenzamide (CsHsBrNO) is a versatile chemical building block widely
utilized in medicinal chemistry and drug discovery.[1] Its structure, featuring a brominated
aromatic ring and an N-methylated amide, offers two key reactive sites for synthetic
elaboration. The bromine atom serves as a crucial handle for palladium-catalyzed cross-
coupling reactions, enabling the construction of complex molecular scaffolds.[2] The
benzamide moiety is a well-established pharmacophore found in numerous enzyme inhibitors,
where it often engages in critical hydrogen bonding interactions within the active site of target
proteins.[3] These attributes make 4-Bromo-N-methylbenzamide a valuable starting material
for developing novel therapeutic agents targeting a range of diseases, particularly in oncology.

This document provides detailed application notes on its use in the synthesis of Poly(ADP-
ribose) Polymerase (PARP) inhibitors and Fibroblast Growth Factor Receptor 1 (FGFR1)
inhibitors, complete with quantitative data, experimental protocols, and workflow visualizations.

Application 1: Scaffold for PARP Inhibitors

The benzamide core is a characteristic feature of many Poly(ADP-ribose) Polymerase (PARP)
inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in
DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] PARP enzymes play a
critical role in repairing single-strand DNA breaks.[4] By inhibiting PARP, single-strand breaks
accumulate, leading to the formation of double-strand breaks during DNA replication. In cancer
cells with defective homologous recombination repair (e.g., BRCA-mutated), these double-
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strand breaks cannot be repaired, resulting in cell death through a mechanism known as
synthetic lethality.[4][5]

4-Bromo-N-methylbenzamide serves as a foundational scaffold for building potent PARP
inhibitors like Niraparib.[6][7] The N-methylbenzamide portion mimics the nicotinamide moiety
of the NAD+ cofactor, binding to the catalytic domain of PARP, while the bromo-position allows
for the introduction of larger, diverse chemical groups via cross-coupling to achieve high affinity
and selectivity.

Signaling Pathway: PARP Inhibition and Synthetic
Lethality

The diagram below illustrates the principle of synthetic lethality achieved by PARP inhibitors in
BRCA-deficient cancer cells.
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Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

Application 2: Building Block for Kinase Inhibitors

The benzamide scaffold is also integral to the design of various kinase inhibitors.[8] Kinases
are enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark
of cancer.[8] Derivatives of 4-bromo-benzamide have been successfully synthesized and
evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor
tyrosine kinase implicated in cell proliferation and survival.[9][10] Overamplification of FGFR1 is
a known driver in a subset of non-small cell lung cancers (NSCLC).[9]

In this context, 4-Bromo-N-methylbenzamide provides a core structure that can be
elaborated. For example, in a series of novel FGFRL1 inhibitors, the 4-bromo position was
maintained while modifications were made at the 2-position of the benzamide ring to interact
with the kinase hinge region, leading to potent inhibition.[9][10]

Signaling Pathway: FGFR1 Inhibition

The diagram below shows a simplified view of the FGFR1 signaling cascade and the point of
intervention by a benzamide-derived inhibitor.
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Caption: Inhibition of FGFR1 phosphorylation blocks downstream signaling.

Quantitative Data: FGFR1 Inhibitor Activity

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and
tested for their inhibitory activity against various NSCLC cell lines with FGFR1 amplification.
The half-maximal inhibitory concentration (ICso) values for the most promising compound, C9,

are summarized below.[9]
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Cell Line Description Compound C9 ICso (UM)[9]
NSCLC (Squamous Cell

NCI-H520 1.36 £ 0.27
Carcinoma)

NSCLC (Large Cell
NCI-H1581 ) 1.25+0.23
Carcinoma)

NSCLC (Squamous Cell
NCI-H226 _ 231+041
Carcinoma)

NSCLC (Large Cell
NCI-H460 ] 2.14+0.36
Carcinoma)

NSCLC (Squamous Cell
NCI-H1703 ) 1.85+0.32
Carcinoma)

Experimental Protocols
Synthetic Workflow: From Building Block to Bioactive
Compound

The general workflow for utilizing 4-Bromo-N-methylbenzamide as a building block involves

initial functionalization followed by biological screening.
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Caption: Iterative workflow for drug discovery using the core scaffold.
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Protocol 1: General Synthesis of 4-Bromo-N-(3,5-
dimethoxyphenyl)benzamide Derivatives[9][10]

This protocol describes a representative synthesis for an intermediate leading to the FGFR1
inhibitor class discussed above.

Step 1: Amide Bond Formation

To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (1.2 eq), EDC-HCI (1.2 eqg), and
ethanol (approx. 4 mL per gram of benzoic acid).

 Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
e Add 3,5-dimethoxyaniline (1.0 eq) to the reaction mixture.

e Heat the resulting solution to 80 °C and stir for 5 hours.

¢ Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction to room temperature.

o Add water to precipitate the product.

e Filter the solid, wash with water, and dry to yield the intermediate, 4-bromo-N-(3,5-
dimethoxyphenyl)-2-nitrobenzamide.

Step 2: Subsequent Modifications The nitro group of the intermediate can then be reduced to
an amine, which serves as a handle for introducing a wide variety of substituents via a second
amide coupling or other reactions to build a library of final compounds for screening.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)[11]

This protocol is used to determine the cytotoxic effects of synthesized compounds on cancer
cell lines.

o Cell Culture: Culture NSCLC cell lines (e.g., NCI-H1581) in appropriate media supplemented
with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified atmosphere with
5% COs..
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Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 103 to 1 x 10* cells per
well and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the synthesized
benzamide derivatives (typically from 0.1 to 100 uM) for 72 hours. Include a vehicle control
(e.g., DMSO).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO
or a designated stop solution) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value by plotting cell viability against the logarithm of the compound
concentration and fitting to a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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